4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid

Description

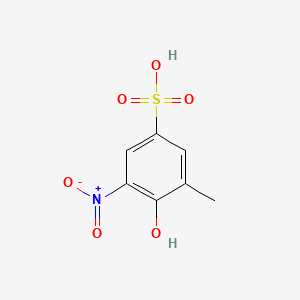

4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid is a nitroaromatic sulfonic acid derivative characterized by a benzene ring substituted with hydroxyl (-OH), methyl (-CH₃), nitro (-NO₂), and sulfonic acid (-SO₃H) groups. This compound is of significant interest in organic synthesis, particularly in the development of dyes, pharmaceuticals, and agrochemical intermediates. The sulfonic acid group enhances water solubility, while the nitro and hydroxyl groups contribute to its reactivity in electrophilic substitution and redox reactions.

Structure

3D Structure

Properties

CAS No. |

85895-88-1 |

|---|---|

Molecular Formula |

C7H7NO6S |

Molecular Weight |

233.20 g/mol |

IUPAC Name |

4-hydroxy-3-methyl-5-nitrobenzenesulfonic acid |

InChI |

InChI=1S/C7H7NO6S/c1-4-2-5(15(12,13)14)3-6(7(4)9)8(10)11/h2-3,9H,1H3,(H,12,13,14) |

InChI Key |

LCSGKIOMINQRED-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1O)[N+](=O)[O-])S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid typically involves the nitration of 4-Hydroxy-3-methylbenzenesulphonic acid. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar nitration process but on a larger scale. The reaction is conducted in large reactors with efficient cooling systems to manage the exothermic nature of the reaction. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The sulfonic acid group can participate in substitution reactions, such as sulfonation or desulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium dithionite (Na2S2O4) are used.

Substitution: Sulfonation can be carried out using sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H).

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of 4-Hydroxy-3-methyl-5-aminobenzenesulphonic acid.

Substitution: Formation of various sulfonated or desulfonated derivatives.

Scientific Research Applications

Scientific Research Applications of 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic Acid

This compound is a chemical compound with a variety of applications in scientific research, spanning chemistry, biology, medicine, and industry. Its utility arises from the reactivity of its nitro, hydroxyl, and sulfonic acid groups, which facilitate interactions with various molecular targets and pathways.

Chemistry

In chemistry, this compound serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds. The nitration of 4-Hydroxy-3-methylbenzenesulphonic acid, typically using a mixture of concentrated sulfuric and nitric acid under controlled temperatures, is a common synthetic route. The process requires careful temperature control due to its exothermic nature, which prevents unwanted side reactions.

Biology

The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. The nitro group's ability to undergo reduction and form reactive intermediates allows it to interact with cellular components, leading to various biological effects.

Medicine

In medicine, this compound is explored for potential use in drug development and as a precursor for pharmaceutical compounds.

Industry

Industrially, this compound is utilized in the production of specialty chemicals and as a reagent in various processes. Industrial production involves similar nitration processes on a larger scale, using reactors with efficient cooling systems to manage the exothermic reaction. Purification methods such as crystallization are employed to obtain the desired compound in high purity.

Transformations

This compound can undergo several transformations, including:

- Oxidation: Formation of quinones.

- Reduction: Formation of 4-Hydroxy-3-methyl-5-aminobenzenesulphonic acid.

- Substitution: Formation of various sulfonated or desulfonated derivatives.

Separation Techniques

This compound can be analyzed using reverse phase (RP) HPLC methods with simple conditions . A mobile phase of acetonitrile, water, and phosphoric acid is typically used . For mass spectrometry (MS) applications, phosphoric acid can be replaced with formic acid . The method is scalable and suitable for isolating impurities in preparative separation and pharmacokinetics .

Potential Disinfection By-Product

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl and sulfonic acid groups contribute to the compound’s solubility and reactivity, facilitating its interaction with biological molecules .

Comparison with Similar Compounds

Data Table: Key Properties of 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic Acid and Comparators

| Compound Name | Molecular Formula | Functional Groups | Water Solubility | pKa (Approx.) | Primary Applications |

|---|---|---|---|---|---|

| This compound | C₇H₇NO₇S | -OH, -CH₃, -NO₂, -SO₃H | High | ~1.0 | Dyes, Pharmaceuticals |

| 3-Amino-2-hydroxy-5-nitrobenzenesulphonic acid | C₆H₆N₂O₇S | -NH₂, -OH, -NO₂, -SO₃H | High | ~2.5 | Azo Dyes |

| 4-Hydroxybenzoic acid | C₇H₆O₃ | -OH, -COOH | Moderate | ~4.5 | Preservatives |

| 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | C₈H₇NO₇ | -OH, -OCH₃, -NO₂, -COOH | Low | ~3.8 | Organic Synthesis |

| Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate | C₁₂H₁₅NO₇S | -COOEt, -SO₂CH₃, -NO₂, -CH₃ | Low | N/A | Drug Intermediates |

Research Findings and Implications

- Electronic Effects: Methyl groups in this compound mildly deactivate the benzene ring compared to methoxy or amino substituents, directing nitro-group reactivity toward specific positions .

- Industrial Relevance : Sulfonic acid derivatives dominate in dye manufacturing due to superior solubility, whereas carboxylic acid variants are niche in preservatives .

- Biological Compatibility: Amino-substituted analogs show higher toxicity profiles, limiting their pharmaceutical use compared to methyl-substituted compounds .

Biological Activity

4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid, a compound with significant biological potential, has garnered attention for its diverse applications in medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

This compound is a sulfonic acid derivative characterized by the following structural formula:

- Molecular Formula : C₇H₈N₄O₅S

- Molecular Weight : 232.22 g/mol

The presence of hydroxyl, nitro, and sulfonic functional groups contributes to its reactivity and biological interactions.

Research indicates that this compound exhibits various mechanisms of action, particularly in cancer biology:

- Kinase Inhibition : Similar compounds have shown promise as kinase inhibitors. For instance, benzenesulfonamide analogs have demonstrated significant anticancer properties by inhibiting cell proliferation in glioblastoma cells (GBM) through receptor tyrosine kinase interactions .

- Cytotoxicity : The compound's cytotoxic effects have been evaluated using various cancer cell lines. In studies involving U87 glioblastoma cells, compounds structurally related to this compound exhibited notable cell growth inhibition, suggesting potential therapeutic applications in oncology .

- Antimicrobial Activity : Preliminary studies suggest that similar sulfonic acid derivatives possess antimicrobial properties, which may extend to this compound. This could make it a candidate for further exploration in treating infections caused by resistant bacterial strains.

Cytotoxic Studies

A critical study assessed the cytotoxicity of several benzenesulfonamide derivatives on GBM cells. The results indicated that these compounds could induce significant cell death with varying efficacy:

| Compound | % Growth Inhibition (100 µM) | Morphological Changes |

|---|---|---|

| AL106 | 78% | Reduced size, altered morphology |

| AL34 | 64.7% | Similar changes observed |

| AL110 | 53.3% | Less pronounced changes |

| Control (Cisplatin) | 90% | Significant morphological alterations |

The study highlighted that AL106 had a higher anti-GBM effect compared to non-cancerous cells, indicating selective cytotoxicity .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in its biological activity.

ADMET Properties

| Property | Value |

|---|---|

| H-bond Acceptors | 7 |

| H-bond Donors | 2 |

| Topological Polar Surface Area (TPSA) | 167.1 Ų |

| Lipophilicity (iLOGP) | 1.54 |

These properties indicate a favorable profile for drug development, with a balance between hydrophilicity and lipophilicity enhancing bioavailability .

Q & A

Q. How can researchers optimize the synthesis of 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic experimental design. A factorial design approach (e.g., 2<sup>k</sup> factorial) can identify critical parameters like temperature, reaction time, and stoichiometry . For example:

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temp (°C) | 80 | 120 |

| Reaction Time (h) | 4 | 8 |

| Molar Ratio (Acid:Nitrating Agent) | 1:1.2 | 1:1.5 |

| Response surface methodology (RSM) can then model interactions between variables. Purity can be assessed via HPLC with UV detection (λ = 254 nm) , while yield is quantified gravimetrically. |

Q. What analytical techniques are most reliable for characterizing the functional groups in this compound?

Methodological Answer:

- FT-IR : Confirm the presence of sulfonic acid (-SO3H) at ~1180–1120 cm⁻¹, nitro (-NO2) at ~1520–1350 cm⁻¹, and hydroxyl (-OH) at ~3400 cm⁻¹ .

- <sup>1</sup>H NMR : Hydroxy protons appear as broad peaks (~δ 10–12 ppm), while aromatic protons show splitting patterns dependent on substitution (e.g., δ 7–8 ppm for nitro-adjacent protons) .

- Elemental Analysis : Validate C, H, N, S composition (±0.3% tolerance) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer: Quantum mechanical calculations (e.g., DFT at B3LYP/6-311+G(d,p)) can map reaction pathways. For instance:

- Electrophilic Substitution : Nitro and sulfonic acid groups act as meta-directors, influencing regioselectivity .

- Hydrogen Bonding : Hydroxy groups may form intramolecular H-bonds with sulfonic acid, altering solubility (logP ~ -1.5) . Software like Gaussian or ORCA can simulate transition states and optimize geometries, reducing experimental trial-and-error .

Q. What crystallographic data are critical for understanding the solid-state behavior of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) reveals:

Q. How should researchers resolve contradictions in spectroscopic data between theoretical predictions and experimental results?

Methodological Answer: Discrepancies often arise from solvent effects or proton exchange. For example:

- NMR Solvent Effects : DMSO-d6 may shift hydroxy protons upfield due to hydrogen bonding .

- Dynamic Processes : Variable-temperature NMR can identify tautomerism (e.g., keto-enol equilibria) . Cross-validation with MS (ESI-MS for molecular ion [M-H]<sup>−</sup> at m/z 262) and IR is critical .

Data-Driven Research Design

Q. What statistical methods are optimal for analyzing the environmental stability of this compound?

Methodological Answer: Accelerated stability studies (40°C/75% RH for 6 months) combined with ANOVA can assess degradation pathways:

Q. How do steric and electronic effects of substituents influence sulfonation reactions in related derivatives?

Methodological Answer: Comparative studies with analogs (e.g., 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid) show:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.